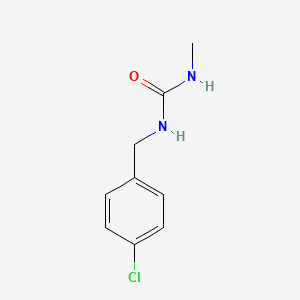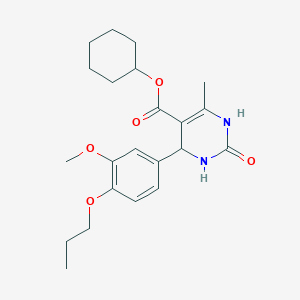![molecular formula C12H15F2NO B5117116 [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol, also known as DFPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DFPM is a synthetic compound that belongs to the class of molecules known as GABA agonists, which are compounds that activate the GABA receptors in the brain.
作用机制
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol activates the GABA receptors in the brain, which are responsible for inhibiting neurotransmission. By activating these receptors, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol can reduce the activity of neurons in the brain, which can lead to a reduction in anxiety, depression, and seizures.
Biochemical and Physiological Effects:
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have a number of biochemical and physiological effects. In animal models, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has also been shown to reduce the activity of glutamate, which is a neurotransmitter that is involved in the development of seizures. Additionally, [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other GABA agonists. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol is also relatively easy to synthesize, which makes it more accessible for researchers. One limitation of using [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of future directions for research on [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol. One area of focus could be on its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of focus could be on its potential use in treating neurological disorders such as anxiety and depression. Additionally, further research could be done to understand the long-term effects of [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol, as well as its potential interactions with other drugs.
合成方法
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzyl chloride with pyrrolidine to form the intermediate 1-(2,5-difluorobenzyl)pyrrolidine. This intermediate is then reacted with formaldehyde and sodium borohydride to yield [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol.
科学研究应用
[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications in a variety of neurological disorders, including anxiety, depression, and epilepsy. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to have anticonvulsant properties. [1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-4-12(14)9(6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXNDHKZOOTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC(=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
![N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)
![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)


![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)
